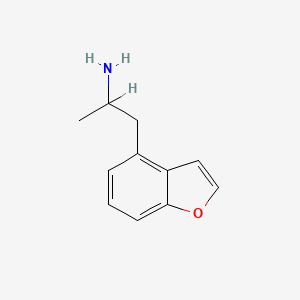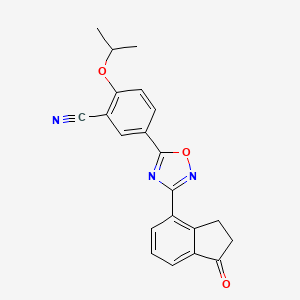
2-Hexadecyl-N-(2-hydroxyethyl)-3-oxo-octadecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexadecyl-N-(2-hydroxyethyl)-3-oxo-octadecanamide is a complex organic compound with a molecular formula of C38H75NO3. This compound is known for its unique structure, which includes a long hydrocarbon chain, a hydroxyethyl group, and a keto group. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexadecyl-N-(2-hydroxyethyl)-3-oxo-octadecanamide typically involves the reaction of hexadecanol with octadecanoic acid in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction. The process may also involve the use of reagents like thionyl chloride to activate the carboxylic acid group, followed by the addition of 2-aminoethanol to form the final amide product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. Purification steps such as distillation, crystallization, and chromatography are often used to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hexadecyl-N-(2-hydroxyethyl)-3-oxo-octadecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The keto group can be reduced to form a secondary alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-hexadecyl-N-(2-carboxyethyl)-3-oxo-octadecanamide.
Reduction: Formation of 2-hexadecyl-N-(2-hydroxyethyl)-3-hydroxy-octadecanamide.
Substitution: Formation of various substituted amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Hexadecyl-N-(2-hydroxyethyl)-3-oxo-octadecanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying amide chemistry.
Biology: Investigated for its potential role in cell membrane interactions and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Wirkmechanismus
The mechanism of action of 2-Hexadecyl-N-(2-hydroxyethyl)-3-oxo-octadecanamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the long hydrocarbon chain can interact with lipid membranes. These interactions can influence cell signaling pathways and modulate biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hexadecyl-N-(2-hydroxyethyl)-3-oxo-eicosanamide
- 2-Hexadecyl-N-(2-hydroxyethyl)-3-oxo-docosanamide
Comparison
Compared to similar compounds, 2-Hexadecyl-N-(2-hydroxyethyl)-3-oxo-octadecanamide has a unique balance of hydrophilic and hydrophobic properties, making it particularly effective in applications involving lipid membranes and surfactants. Its specific structure allows for distinct interactions with biological molecules, setting it apart from other related compounds.
Eigenschaften
CAS-Nummer |
253871-27-1 |
|---|---|
Molekularformel |
C36H71NO3 |
Molekulargewicht |
566.0 g/mol |
IUPAC-Name |
2-hexadecyl-N-(2-hydroxyethyl)-3-oxooctadecanamide |
InChI |
InChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-34(36(40)37-32-33-38)35(39)31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h34,38H,3-33H2,1-2H3,(H,37,40) |
InChI-Schlüssel |
BNPOROJBFXQABT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC(C(=O)CCCCCCCCCCCCCCC)C(=O)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



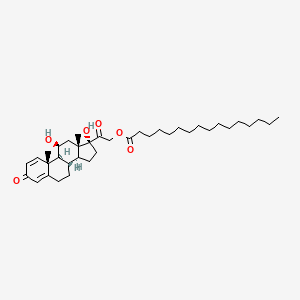

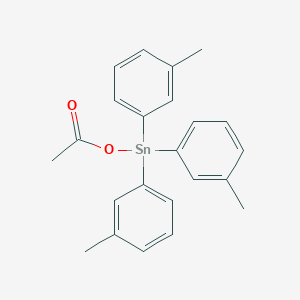

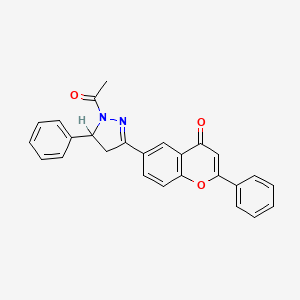
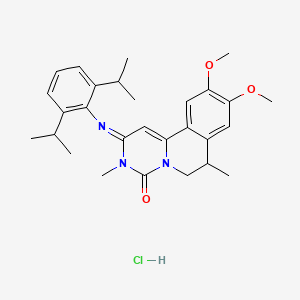



![N,N-diethyl-2-[[(1R,3R,4S,6R)-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl]oxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12726998.png)
